molecular formula C19H17N5O3 B2379926 3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide CAS No. 1309680-37-2

3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

Cat. No.: B2379926
CAS No.: 1309680-37-2
M. Wt: 363.377
InChI Key: APUHXTKZNUZFPX-DEDYPNTBSA-N
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Description

This compound belongs to the pyrazole-carboxamide family, characterized by a pyrazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a carboxamide functional group. The carboxamide is further modified with an (E)-ethylideneamino linker attached to a 3-nitrophenyl moiety. The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing electronic properties and reactivity.

Properties

IUPAC Name

3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-12-6-8-14(9-7-12)17-11-18(22-21-17)19(25)23-20-13(2)15-4-3-5-16(10-15)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUHXTKZNUZFPX-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C19H19N5O5C_{19}H_{19}N_{5}O_{5}, with a molecular weight of 373.39 g/mol. The structure features a 4-methylphenyl group and a 3-nitrophenyl group attached via an ethylideneamino linkage.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Pyrazole derivatives are known for their ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress.
  • Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Anticancer Activity : Research indicates that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

Biological Activity Data

Biological ActivityObservationsReference
AntioxidantScavenges DPPH radicals effectively
CytotoxicityIC50 values in various cancer cell lines reported between 10 µM - 20 µM
Anti-inflammatoryInhibits TNF-alpha and IL-6 production in vitro

Case Studies

  • Anticancer Studies :
    A study conducted on the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed significant inhibition of cell proliferation with IC50 values around 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects :
    In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in the levels of inflammatory mediators such as IL-1β and TNF-α, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects :
    Another study reported that this compound exhibited neuroprotective effects in models of neurodegeneration, potentially through its antioxidant properties. It was shown to reduce neuronal cell death induced by oxidative stress in vitro.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents Molecular Weight (g/mol) Unique Properties/Applications
Target Compound : 3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide 4-methylphenyl, 3-nitrophenyl ~375.37 Enhanced reactivity due to nitro group; potential anticancer/anti-inflammatory applications
N'-[(E)-1-(4-bromophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide 4-methylphenyl, 4-bromophenyl 397.3 Bromine’s hydrophobicity improves membrane permeability; anticancer activity
3-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide 4-methoxyphenyl, 3-nitrophenyl ~377.35 Methoxy group increases solubility; nitro group enhances electrophilic interactions
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide 4-fluorophenyl, 3-methoxyphenyl, methyl ~367.37 Fluorine’s electronegativity improves binding affinity; potential CNS applications
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide 3-ethoxyphenyl, 3-ethoxy-4-hydroxyphenyl 394.4 Hydroxyl and ethoxy groups enable hydrogen bonding; antioxidant and metal-chelating properties

Key Comparative Insights

Electronic Effects :

  • The nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic environments, which is advantageous in covalent drug design .
  • Bromine in ’s compound increases lipophilicity, improving blood-brain barrier penetration .
  • Methoxy groups (e.g., and ) enhance solubility but reduce metabolic stability due to demethylation pathways .

Biological Activity :

  • The target compound’s 3-nitrophenyl group may confer stronger anti-inflammatory activity compared to bromophenyl derivatives, as nitro groups inhibit cyclooxygenase (COX) enzymes .
  • Fluorophenyl derivatives () exhibit higher specificity for neurological targets due to fluorine’s small size and electronegativity .

Synthetic and Analytical Considerations: Compounds with ethylideneamino linkers (e.g., target compound, ) require precise stereochemical control during synthesis to maintain the (E)-configuration . Sulfamoyl or trifluoromethyl groups () introduce steric bulk, complicating crystallization but improving thermal stability .

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